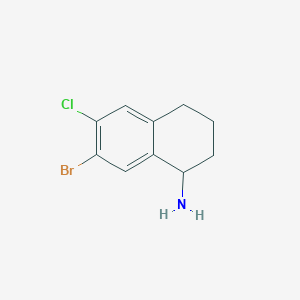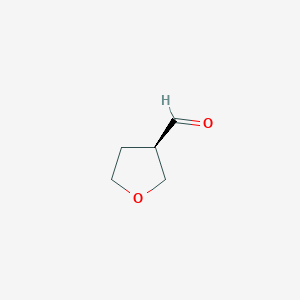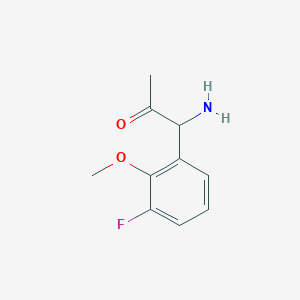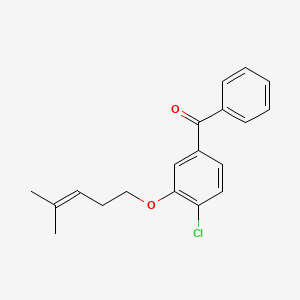
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone is a synthetic organic compound with the molecular formula C19H19ClO2 and a molecular weight of 314.81 g/mol . This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-methylpent-3-en-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as esterification and Friedel-Crafts acylation .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone: Unique due to its specific structure and functional groups.
Chloro(4-methylpent-3-en-1-ynyl)carbene: Similar in structure but differs in its reactivity and applications.
Other substituted phenylmethanones: Share similar core structures but differ in substituent groups and resulting properties.
Eigenschaften
CAS-Nummer |
2135332-91-9 |
|---|---|
Molekularformel |
C19H19ClO2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
[4-chloro-3-(4-methylpent-3-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H19ClO2/c1-14(2)7-6-12-22-18-13-16(10-11-17(18)20)19(21)15-8-4-3-5-9-15/h3-5,7-11,13H,6,12H2,1-2H3 |
InChI-Schlüssel |
QUSQKVGUYVXKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



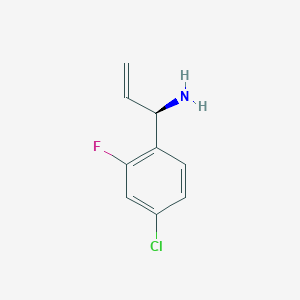
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
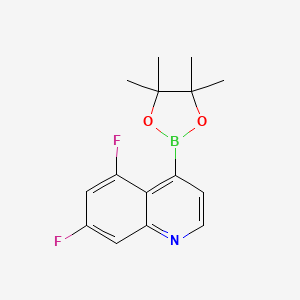
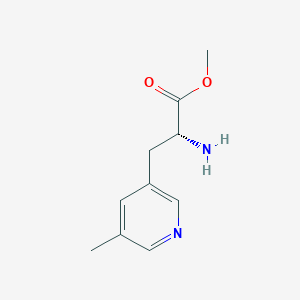
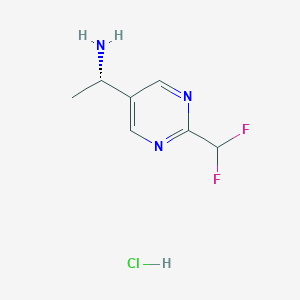
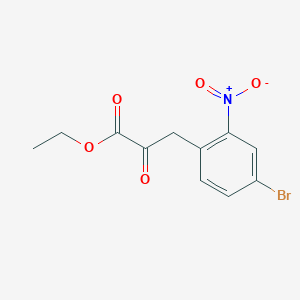

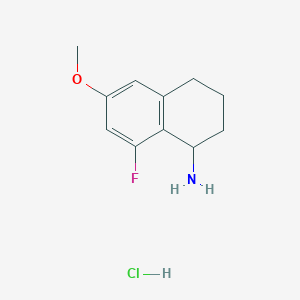
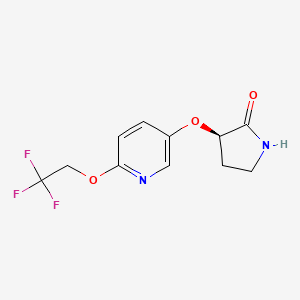
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
